2,4-Diamino-6-methyl-5-nitropyrimidine

Vue d'ensemble

Description

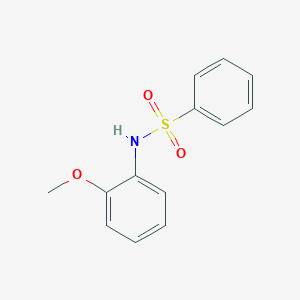

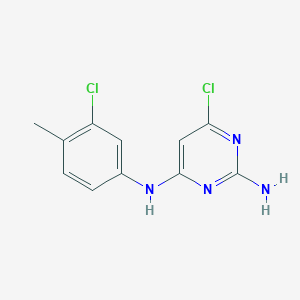

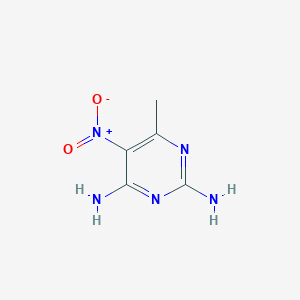

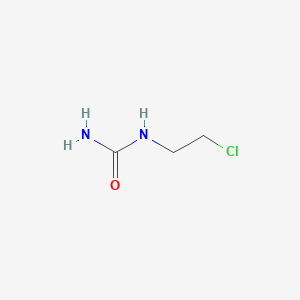

“2,4-Diamino-6-methyl-5-nitropyrimidine” is a compound with the molecular formula C5H7N5O2 and a molecular weight of 169.14 . It is used for research purposes .

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature . For instance, a series of mt-DHFR inhibitors that contain a 2,4-diaminopyrimidine core were synthesized and tested for their anti-tubercular activity against Mtb H37Ra .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrimidine ring with amino groups at the 2 and 4 positions, a methyl group at the 6 position, and a nitro group at the 5 position .

Applications De Recherche Scientifique

Inhibitors of Dihydrofolate Reductase

2,4-Diamino-6-methyl-5-nitropyrimidine derivatives have been investigated for their activity as inhibitors of dihydrofolate reductase (DHFR) from Pneumocystis carinii and Toxoplasma gondii. These compounds have shown potent inhibitory activity against T. gondii and rat liver DHFR, suggesting potential applications in treating infections caused by these organisms and certain cancers (Robson et al., 1997).

Antibacterial and Antioxidant Agents

Some derivatives of this compound have been synthesized and found to exhibit significant activity against various bacteria, including Gram-positive and Gram-negative strains. Moreover, these compounds have shown notable antioxidant properties, which could be relevant for therapeutic applications (Sura et al., 2013).

Inhibition of O6-Alkylguanine-DNA Alkyltransferase

Research has been conducted on the ability of this compound derivatives to inhibit human O6-alkylguanine-DNA alkyltransferase (AGAT). This inhibition can enhance the cytotoxicity of certain chemotherapeutic agents, indicating potential applications in cancer therapy (Terashima & Kohda, 1998).

Synthesis of Novel Pyrimidine Derivatives

Pyrimidine derivatives synthesized from this compound have been studied for their potential in various chemical applications. These include derivatives with anti-cancer properties and the ability to inhibit certain enzymes, which could be relevant in developing new drugs (Tanaka et al., 1985).

Selective Inhibitors of PKC-θ

Compounds based on the structure of this compound have been identified as potent and selective inhibitors of protein kinase C theta (PKC-θ). This enzyme plays a role in various cellular processes, and its inhibition could have therapeutic implications in immune disorders andcancer (Cywin et al., 2007).

Antiviral Activity

Some this compound derivatives have shown significant antiviral activity, particularly against retroviruses. These compounds could serve as the basis for developing new antiretroviral drugs, especially for treating HIV (Hocková et al., 2003).

Synthesis of Tetrasubstituted Purines

This compound has been utilized in the synthesis of tetrasubstituted purines. These compounds have potential applications in pharmaceutical research, where they might serve as intermediates in developing new therapeutic agents (Hammarström et al., 2003).

Thermal Transformations

Research has been conducted on the thermal transformations of 5-nitropyrimidin-4-yl dialkyldithiocarbamates derived from this compound. These transformations have implications for developing novel compounds with potential applications in various fields of chemistry and pharmacology (Ryabova et al., 2004).

Mécanisme D'action

Target of Action

It’s known that similar compounds, such as 2,4-diaminopyrimidines, have been used in the development of inhibitors for dihydrofolate reductase in mycobacterium tuberculosis (mt-dhfr), a key enzyme in the folate pathway .

Mode of Action

It’s known that 2,4-diaminopyrimidines interact with their targets by fitting into the active site of the enzyme, thereby inhibiting its function

Biochemical Pathways

Similar compounds are known to affect the folate pathway by inhibiting the enzyme dihydrofolate reductase .

Result of Action

Similar compounds have shown anti-tubercular activity, suggesting potential antimicrobial effects .

Action Environment

It’s known that factors such as temperature, ph, and solvent can affect the absorption spectra of similar compounds .

Analyse Biochimique

Biochemical Properties

2,4-Diamino-6-methyl-5-nitropyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One notable interaction is with dihydrofolate reductase (DHFR), an enzyme involved in the folate metabolic pathway. This interaction inhibits the enzyme’s activity, leading to a decrease in the synthesis of nucleotides and, consequently, DNA replication. This inhibition is particularly significant in rapidly dividing cells, such as cancer cells and bacteria, making this compound a potential candidate for antimicrobial and anticancer therapies .

Cellular Effects

This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, it has been observed to induce apoptosis, or programmed cell death, by disrupting the mitochondrial membrane potential and activating caspases, which are enzymes that play a key role in the execution of apoptosis. Additionally, this compound can alter gene expression by inhibiting transcription factors and other regulatory proteins, leading to changes in cellular metabolism and growth .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with DHFR results in the inhibition of the enzyme’s activity, preventing the reduction of dihydrofolate to tetrahydrofolate, a critical step in the folate metabolic pathway. This inhibition disrupts the synthesis of purines and pyrimidines, essential components of DNA and RNA, thereby affecting cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by various factors, including temperature, pH, and the presence of other chemicals. Long-term studies have shown that it can maintain its activity for extended periods under optimal conditions. Its degradation products may also exhibit biological activity, which could contribute to its overall effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to effectively inhibit the growth of cancer cells and bacteria without causing significant toxicity. At higher doses, it can induce toxic effects, including damage to healthy cells and tissues. These adverse effects are likely due to the compound’s ability to disrupt essential cellular processes, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to folate metabolism. It interacts with enzymes such as DHFR, leading to changes in metabolic flux and metabolite levels. This interaction can result in the accumulation of dihydrofolate and a decrease in tetrahydrofolate, affecting the synthesis of nucleotides and other essential biomolecules. Additionally, the compound may influence other metabolic pathways by interacting with different enzymes and cofactors .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These molecules facilitate the compound’s entry into cells and its localization to specific cellular compartments. Once inside the cell, it can accumulate in the cytoplasm and nucleus, where it exerts its biochemical effects. The distribution of the compound can also be influenced by factors such as cell type, tissue specificity, and the presence of other molecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects. The compound may also undergo post-translational modifications or interact with targeting signals that direct it to specific organelles or compartments within the cell. These interactions can influence its stability, activity, and overall impact on cellular function .

Propriétés

IUPAC Name |

6-methyl-5-nitropyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N5O2/c1-2-3(10(11)12)4(6)9-5(7)8-2/h1H3,(H4,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULAHPOJYMNCRIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90291162 | |

| Record name | 6-Methyl-5-nitropyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90291162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2829-59-6 | |

| Record name | 2829-59-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73566 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methyl-5-nitropyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90291162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Diamino-5-nitro-6-methylpyrimidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5A64JEQ6HZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(Pyridin-4-yl)methyl]carbamoyl}prop-2-enoic acid](/img/structure/B1347273.png)

![[4-Hydroxy-3-[1-hydroxy-2-(1-methyl-2,6-dioxopiperidin-4-yl)ethyl]-1,5-dimethylcyclohexyl] acetate](/img/structure/B1347276.png)